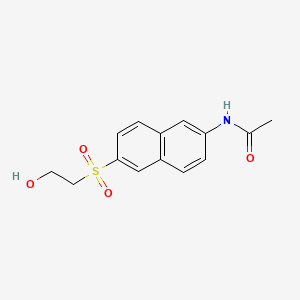

Acetamide, N-(6-((2-hydroxyethyl)sulfonyl)-2-naphthalenyl)-

Übersicht

Beschreibung

N-(6-((2-Hydroxyethyl)sulfonyl)-2-naphthalenyl)-acetamid ist eine komplexe organische Verbindung mit bedeutenden Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Acetamidgruppe beinhaltet, die an einen Naphthalinring gebunden ist, der mit einer Hydroxyethylsulfonylgruppe substituiert ist. Ihre molekulare Struktur verleiht ihr einzigartige chemische und physikalische Eigenschaften, die sie in der Forschung und in industriellen Anwendungen wertvoll machen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(6-((2-Hydroxyethyl)sulfonyl)-2-naphthalenyl)-acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode beinhaltet die Sulfonierung von 2-Naphthol, gefolgt von der Einführung der Hydroxyethylgruppe. Der letzte Schritt umfasst die Acetamidierung des Sulfonyl-Naphthalin-Zwischenprodukts. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen, spezifische Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch im größeren Maßstab. Der Prozess ist auf Effizienz, Kosteneffektivität und Umweltaspekte optimiert. Großmaßstabsreaktoren, kontinuierliche Fließsysteme und fortschrittliche Reinigungsverfahren werden eingesetzt, um die Verbindung in großen Mengen zu produzieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(6-((2-Hydroxyethyl)sulfonyl)-2-naphthalenyl)-acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxyethylgruppe kann oxidiert werden, um entsprechende Aldehyde oder Säuren zu bilden.

Reduktion: Die Sulfonylgruppe kann unter bestimmten Bedingungen reduziert werden, um Sulfoxide oder Sulfide zu ergeben.

Substitution: Der Naphthalinring kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel oder Alkylierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion Sulfoxide oder Sulfide erzeugen kann.

Wissenschaftliche Forschungsanwendungen

N-(6-((2-Hydroxyethyl)sulfonyl)-2-naphthalenyl)-acetamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für komplexere Moleküle verwendet.

Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.

Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.

Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(6-((2-Hydroxyethyl)sulfonyl)-2-naphthalenyl)-acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxyethylsulfonylgruppe kann Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit Proteinen und Enzymen eingehen und deren Funktion beeinflussen. Der Naphthalinring kann sich mit DNA interkalieren, was die Genexpression und zelluläre Prozesse möglicherweise beeinflusst.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(6-((2-hydroxyethyl)sulfonyl)-2-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the sulfonation of 2-naphthol followed by the introduction of the hydroxyethyl group. The final step involves the acetamidation of the sulfonyl-naphthalene intermediate. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-(6-((2-hydroxyethyl)sulfonyl)-2-naphthalenyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The sulfonyl group can be reduced under specific conditions to yield sulfoxides or sulfides.

Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce sulfoxides or sulfides.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-(6-((2-hydroxyethyl)sulfonyl)-2-naphthalenyl)- has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Acetamide, N-(6-((2-hydroxyethyl)sulfonyl)-2-naphthalenyl)- involves its interaction with specific molecular targets. The hydroxyethyl sulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The naphthalene ring can intercalate with DNA, potentially influencing gene expression and cellular processes.

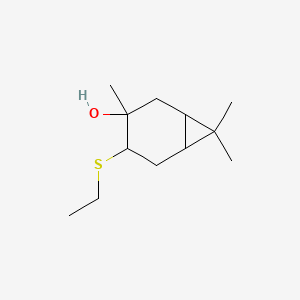

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(2-Hydroxyethyl)-acetamid: Ähnliche Struktur, jedoch ohne den Naphthalinring, was zu unterschiedlichen chemischen Eigenschaften führt.

N-(2-Hydroxyphenyl)-acetamid: Enthält einen Phenylring anstelle eines Naphthalinrings, was zu Variationen in der Reaktivität und den Anwendungen führt.

Einzigartigkeit

N-(6-((2-Hydroxyethyl)sulfonyl)-2-naphthalenyl)-acetamid ist aufgrund seiner Kombination aus funktionellen Gruppen und aromatischer Ringstruktur einzigartig. Diese Einzigartigkeit verleiht spezifische chemische Reaktivität und biologische Aktivität, was sie in verschiedenen Forschungs- und Industrieanwendungen wertvoll macht.

Eigenschaften

IUPAC Name |

N-[6-(2-hydroxyethylsulfonyl)naphthalen-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-10(17)15-13-4-2-12-9-14(5-3-11(12)8-13)20(18,19)7-6-16/h2-5,8-9,16H,6-7H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYLRVFVLIPPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072876 | |

| Record name | Acetamide, N-[6-[(2-hydroxyethyl)sulfonyl]-2-naphthalenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82199-06-2 | |

| Record name | N-[6-[(2-Hydroxyethyl)sulfonyl]-2-naphthalenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82199-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(6-((2-hydroxyethyl)sulfonyl)-2-naphthalenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082199062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[6-[(2-hydroxyethyl)sulfonyl]-2-naphthalenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[6-[(2-hydroxyethyl)sulfonyl]-2-naphthalenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone](/img/structure/B12668910.png)

![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)

![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)